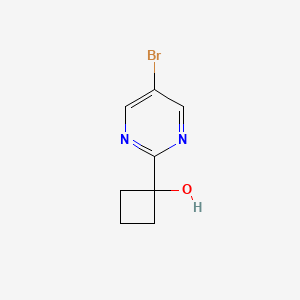
1-(5-Bromopyrimidin-2-yl)cyclobutanol
Overview
Description
1-(5-Bromopyrimidin-2-yl)cyclobutanol is a chemical compound with the molecular formula C₈H₉BrN₂O and a molecular weight of 229.08 g/mol It is characterized by a cyclobutanol ring attached to a bromopyrimidine moiety
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclobutanol typically involves the reaction of 5-bromopyrimidine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Reaction Setup: Combine 5-bromopyrimidine and cyclobutanone in a suitable solvent.
Addition of Base: Add a base like potassium carbonate to the reaction mixture.
Heating: Heat the mixture to promote the reaction.
Purification: Purify the product using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a pyrimidine-cyclobutane compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclobutanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromopyrimidine moiety may play a role in binding to enzymes or receptors, while the cyclobutanol ring could influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-yl)cyclobutanol can be compared with other similar compounds, such as:
1-(5-Chloropyrimidin-2-yl)cyclobutanol: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropyrimidin-2-yl)cyclobutanol: Contains a fluorine atom instead of bromine.
1-(5-Iodopyrimidin-2-yl)cyclobutanol: Features an iodine atom in place of bromine.
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-4-10-7(11-5-6)8(12)2-1-3-8/h4-5,12H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJNBURIPPYBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=N2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














